1-Hydroxy-4-methoxy-2-naphthoic acid

Herbicide discovery Phytotoxicity Natural product agrochemicals

This 1-hydroxy-4-methoxy-2-naphthoic acid (CAS 108170-53-2) is the authentic metabolite from Streptosporangium cinnabarinum, offering unique 1,4-substitution for distinct herbicidal (92.68% radicle growth inhibition) and antibacterial activity profiles. It serves as a critical benchmark for agrochemical SAR campaigns and an authentic standard for actinomycete metabolomics, unlike common naphthoic acid analogs. Ideal for R&D in natural product discovery.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 108170-53-2
Cat. No. B1252535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-4-methoxy-2-naphthoic acid
CAS108170-53-2
Synonyms1-hydroxy-4-methoxy-2-naphthoic acid
hm-naphthoic acid
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=CC=CC=C21)O)C(=O)O
InChIInChI=1S/C12H10O4/c1-16-10-6-9(12(14)15)11(13)8-5-3-2-4-7(8)10/h2-6,13H,1H3,(H,14,15)
InChIKeyCAXOIULERYZINL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-4-methoxy-2-naphthoic acid (CAS 108170-53-2): A Dual-Activity Naphthoic Acid Metabolite for Herbicide and Antimicrobial Research


1-Hydroxy-4-methoxy-2-naphthoic acid (CAS 108170-53-2, molecular formula C₁₂H₁₀O₄, molecular weight 218.21 g/mol) is a naturally occurring naphthoic acid derivative originally isolated from the fermentation broth of Streptosporangium cinnabarinum ATCC 31213 [1]. The compound features a hydroxyl group at the 1-position, a methoxy group at the 4-position, and a carboxylic acid group at the 2-position of the naphthalene core, imparting distinct physicochemical properties including a predicted density of 1.4±0.1 g/cm³ and a boiling point of 416.3±35.0 °C at 760 mmHg . This substitution pattern confers both herbicidal activity against monocotyledonous and dicotyledonous plant species and moderate antibacterial activity against Gram-positive and Gram-negative pathogens, making it a valuable reference compound for natural product-based agrochemical and antimicrobial discovery programs [2].

Why 1-Hydroxy-4-methoxy-2-naphthoic acid Cannot Be Substituted by Other Naphthoic Acid Derivatives in Research


Substitution of 1-hydroxy-4-methoxy-2-naphthoic acid with other naphthoic acid analogs, such as 1-hydroxy-2-naphthoic acid (CAS 86-48-6), 2-naphthoic acid (CAS 93-09-4), 6-methoxy-2-naphthoic acid (CAS 2471-70-7), or 1,4-dihydroxy-2-naphthoic acid, fails due to distinct differences in substitution pattern, resulting in altered physicochemical properties, biological activity profiles, and metabolic stability . The presence of both a hydroxyl group at the 1-position and a methoxy group at the 4-position creates a unique hydrogen-bonding network and electronic distribution that influences herbicidal potency and antibacterial spectrum [1]. Furthermore, the compound's origin from Streptosporangium cinnabarinum implies a specific biosynthetic pathway and potential for co-metabolite synergism not replicated by synthetic analogs [2]. The following evidence demonstrates quantifiable differences that justify preferential selection of this specific compound in research settings.

Quantitative Evidence for Selecting 1-Hydroxy-4-methoxy-2-naphthoic acid Over Analog Naphthoic Acids in Research and Procurement


Phytotoxic Activity: 1-Hydroxy-4-methoxy-2-naphthoic acid Exhibits >90% Radicle Growth Inhibition Against Abutilon theophrasti at 100 μg/mL

1-Hydroxy-4-methoxy-2-naphthoic acid (compound 4 in the study) exhibited potent phytotoxic activity against the radicle of Echinochloa crusgalli (barnyard grass) and Abutilon theophrasti (velvetleaf), achieving inhibition rates of 65.25% and 92.68%, respectively, at a concentration of 100 μg/mL [1]. While no direct comparator was assessed in the same assay, the high level of inhibition (>90%) against A. theophrasti suggests superior herbicidal potential compared to commonly used naphthoic acid reference standards such as 2-naphthoic acid, which exhibits only moderate herbicidal activity and serves primarily as an agrochemical intermediate [2].

Herbicide discovery Phytotoxicity Natural product agrochemicals

Antibacterial Activity: 1-Hydroxy-4-methoxy-2-naphthoic acid Demonstrates Moderate but Broad-Spectrum Activity Against Four Bacterial Pathogens

In agar diffusion assays at 30 μg/disc, 1-hydroxy-4-methoxy-2-naphthoic acid produced zones of inhibition (ZOI) of 14.5 mm against Micrococcus tetragenus, 12.0 mm against Staphylococcus aureus, 12.5 mm against Escherichia coli, and 13.0 mm against Pseudomonas syringae pv. actinidiae [1]. In direct head-to-head comparison, gentamicin sulfate (a standard aminoglycoside antibiotic) exhibited significantly larger ZOI values of 29.5 mm, 19.0 mm, 18.5 mm, and 24.5 mm against the same respective strains [1].

Antimicrobial resistance Natural product antibiotics Naphthoic acid derivatives

Physicochemical Differentiation: 1-Hydroxy-4-methoxy-2-naphthoic acid Exhibits Higher Predicted Boiling Point and Enthalpy of Vaporization Compared to Unsubstituted 2-Naphthoic Acid

Computational predictions indicate that 1-hydroxy-4-methoxy-2-naphthoic acid possesses a boiling point of 416.3±35.0 °C at 760 mmHg and an enthalpy of vaporization of 70.6±3.0 kJ/mol . In contrast, unsubstituted 2-naphthoic acid (CAS 93-09-4) exhibits a predicted boiling point of approximately 300–350 °C and a lower enthalpy of vaporization (approximately 55–60 kJ/mol) . This difference arises from the additional hydrogen-bonding capacity conferred by the 1-hydroxy and 4-methoxy substituents.

Pre-formulation Stability Compound characterization

Biosynthetic Origin: 1-Hydroxy-4-methoxy-2-naphthoic acid is a Natural Product Isolated from Streptosporangium cinnabarinum, Whereas Most Naphthoic Acid Analogs Are Synthetic

1-Hydroxy-4-methoxy-2-naphthoic acid was first isolated as a natural product from the fermentation broth of Streptosporangium cinnabarinum ATCC 31213 [1]. In contrast, common comparators such as 1-hydroxy-2-naphthoic acid and 2-naphthoic acid are typically produced via chemical synthesis (e.g., carboxylation of naphthol derivatives) [2]. The natural origin of the target compound implies the existence of specific biosynthetic enzymes (e.g., regiospecific O-methyltransferases) and potential co-metabolites that may act synergistically in herbicidal or antimicrobial applications [3].

Natural product discovery Biosynthesis Microbial secondary metabolites

High-Value Application Scenarios for 1-Hydroxy-4-methoxy-2-naphthoic acid in Research and Industrial Settings


Herbicide Lead Discovery and Structure-Activity Relationship (SAR) Studies

The compound's potent phytotoxicity against Abutilon theophrasti (92.68% radicle growth inhibition at 100 μg/mL) makes it an excellent starting point for SAR campaigns aimed at developing new broadleaf weed control agents [1]. Researchers can systematically modify the 1-hydroxy, 4-methoxy, or 2-carboxylic acid moieties to enhance potency, selectivity, and environmental fate, using the compound as a benchmark for activity comparisons [2].

Natural Product-Based Antimicrobial Screening Panels

The compound's moderate but consistent antibacterial activity against both Gram-positive (S. aureus, M. tetragenus) and Gram-negative (E. coli, P. syringae) strains (ZOI range 12.0–14.5 mm at 30 μg/disc) positions it as a useful reference compound in antimicrobial susceptibility testing and natural product dereplication workflows [1]. Its activity profile can help differentiate novel actinomycete-derived metabolites with similar UV-visible spectral characteristics [3].

Analytical Method Development and Metabolite Identification

As a structurally defined natural product from Streptosporangium cinnabarinum, this compound serves as an authentic standard for HPLC-DAD and LC-MS based metabolomics studies investigating actinomycete secondary metabolism [4]. Its unique UV-visible absorbance spectrum and retention time facilitate accurate identification and quantification of this metabolite in complex fermentation extracts, enabling studies on biosynthesis regulation and strain improvement [5].

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